molecular formula C8H14BrN3 B2662491 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide CAS No. 2260937-82-2

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide

Cat. No.: B2662491
CAS No.: 2260937-82-2
M. Wt: 232.125
InChI Key: PYAXPUXPWCGYDA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide is a chemical compound with the molecular formula C8H13N3·HBr It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine typically involves the condensation of appropriate aldehydes with Meldrum’s acid and 2-(nitromethylene)imidazolidine. This reaction is carried out under reflux conditions in ethanol, with the addition of a catalytic amount of concentrated sulfuric acid . The resulting product is then purified through standard organic synthesis techniques such as extraction, drying, and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with the nitro group converted to an amine.

    Substitution: Substituted derivatives where the amine group is replaced with various alkyl or aryl groups.

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in microbial growth and proliferation. The exact molecular pathways and targets are still under investigation, but its structural features suggest it may interfere with nucleic acid synthesis or protein function in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which may confer distinct biological activities compared to other imidazo[1,2-a]pyridine derivatives. Its hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.BrH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h4-5,7H,1-3,6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAXPUXPWCGYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=CN=C2C1)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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